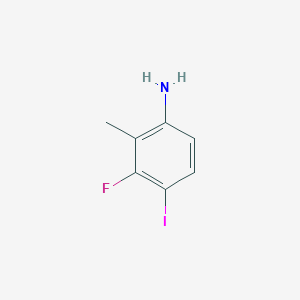

3-Fluoro-4-iodo-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-iodo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJMWGRBWAJRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329927-16-4 | |

| Record name | 3-Fluoro-4-iodo-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Iodo 2 Methylaniline and Its Derivatives

Regioselective Synthesis Strategies of Halogenated Anilines

The introduction of halogen atoms onto an aniline (B41778) ring with high regioselectivity is a fundamental challenge in organic synthesis. The directing effects of the amino group and other substituents on the ring must be carefully controlled to achieve the desired isomer.

Electrophilic Aromatic Substitution Approaches for Anilinoiodination

The synthesis of 3-fluoro-4-iodo-2-methylaniline typically starts from the commercially available precursor, 3-fluoro-2-methylaniline (B146951). The introduction of an iodine atom at the C4 position is achieved through an electrophilic aromatic substitution reaction. The amino group is a strong activating group and an ortho-, para-director. In the case of 3-fluoro-2-methylaniline, the para position relative to the amino group (C4) is sterically accessible and electronically favored for electrophilic attack.

A plausible and commonly employed method for the regioselective iodination of anilines is the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of acid, such as trifluoroacetic acid. The acid activates the NIS, making it a more potent electrophile. The reaction is typically carried out in an inert solvent like acetonitrile at room temperature. The fluorine and methyl substituents at the C3 and C2 positions, respectively, also influence the regioselectivity of the iodination, further directing the incoming electrophile to the C4 position.

Halogenation Reagents and Controlled Reaction Conditions

A variety of reagents and conditions can be employed for the regioselective iodination of anilines. The choice of reagent can significantly impact the yield and selectivity of the reaction.

One effective method involves the use of molecular iodine (I₂) in combination with a silver salt, such as silver sulfate (Ag₂SO₄). nih.gov In this system, the silver salt activates the iodine, generating a more electrophilic iodinating species. nih.gov The reaction is typically performed in a suitable solvent, and the conditions are generally mild.

Another widely used and efficient iodinating agent is N-iodosuccinimide (NIS). organic-chemistry.org The reactivity of NIS can be modulated by the addition of an acid catalyst. For instance, the use of catalytic trifluoroacetic acid with NIS in acetonitrile has been shown to be effective for the regioselective iodination of various substituted anilines. organic-chemistry.org Control of the reaction temperature and stoichiometry of the reagents is crucial to prevent the formation of di-iodinated or other undesired byproducts.

Table 1: Comparison of Halogenation Reagents for Anilinoiodination

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| I₂ / Ag₂SO₄ | Inert solvent, room temperature | Mild conditions, good for activated systems | Use of a stoichiometric silver salt |

| N-Iodosuccinimide (NIS) / Catalytic Acid | Acetonitrile, room temperature | High regioselectivity, readily available reagents | May require careful control of acidity |

Influence of Protecting Groups on Regioselectivity

While direct halogenation of anilines can be effective, the high reactivity of the amino group can sometimes lead to side reactions, such as oxidation or multiple halogenations. To circumvent these issues, the amino group can be temporarily protected with a suitable protecting group.

Common protecting groups for anilines include acetyl (Ac) and tert-butyloxycarbonyl (Boc) groups. The introduction of a protecting group attenuates the activating effect of the amino group, allowing for more controlled halogenation. For instance, N-acetylation of an aniline derivative can be achieved using acetic anhydride. The resulting acetanilide is less activated than the free aniline, which can lead to improved regioselectivity in subsequent electrophilic substitution reactions. After the halogenation step, the protecting group can be readily removed under acidic or basic conditions to regenerate the free amino group.

The choice of protecting group can also influence the regioselectivity of the halogenation. The steric bulk of the protecting group can hinder substitution at the ortho positions, thereby favoring para-substitution. This strategy can be particularly useful when a high degree of regiocontrol is required.

Advanced Coupling and Functionalization Strategies

The halogenated aniline, this compound, serves as a key intermediate for the synthesis of more complex molecules, particularly through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly well-suited for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide.

In the context of this compound, the iodo substituent at the C4 position can be readily coupled with a variety of arylboronic acids to generate a diverse library of biaryl scaffolds. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and good functional group tolerance.

Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate [Pd(OAc)₂]. A wide range of phosphine ligands can be employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base, often a carbonate or phosphate salt, is required to activate the boronic acid.

Table 2: Representative Suzuki-Miyaura Coupling of a Substituted Iodoaniline

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 95 |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane/Water | 90 |

Note: The data in this table is illustrative and represents typical conditions and yields for Suzuki-Miyaura coupling reactions of iodoanilines. Actual results may vary depending on the specific substrates and reaction conditions.

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to a wide array of novel biaryl compounds. These products can be further functionalized to explore their potential in various applications, including pharmaceuticals and materials science.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via the palladium-catalyzed coupling of aryl halides with amines. wikipedia.orgwikipedia.org This reaction is instrumental in creating carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.orgwikipedia.org

While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented in readily available literature, the principles of the reaction are broadly applicable. The reactivity of the C-I bond makes it an excellent substrate for this transformation. A variety of palladium catalysts, phosphine ligands, and bases can be employed to effect the coupling with a wide range of primary and secondary amines. A patent for the synthesis of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride describes a related transformation, where a substituted aniline is coupled with tert-butyl carbamate using a palladium catalyst and a xantphos-type ligand, demonstrating the applicability of this methodology to similar aniline systems. google.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-110 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 |

| PdCl₂(dppf) | dppf | NaOtBu | Toluene | 80-100 |

This table presents generalized conditions and specific optimization would be required for the this compound substrate.

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling reaction is a cornerstone of C(sp²)-C(sp) bond formation, enabling the synthesis of arylalkynes and conjugated enynes. nih.govorganic-chemistry.org This reaction typically involves the coupling of an aryl or vinyl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. organic-chemistry.org The reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it a highly valuable tool in organic synthesis. nih.govnih.gov

For this compound, the C-I bond serves as the reactive site for the Sonogashira coupling. While specific examples with this substrate are not prevalent in the reviewed literature, the general methodology is well-established for a wide array of aryl iodides. nih.govvinhuni.edu.vnorganic-chemistry.org The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) catalyst is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Subsequent reductive elimination yields the arylalkyne product. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper, such as homocoupling of the alkyne. nih.gov

Table 2: Typical Catalysts and Conditions for Sonogashira Coupling of Aryl Iodides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. - 60°C |

| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | Room Temp. - 80°C |

| PdCl₂(PPh₃)₂ | None (Copper-free) | TBAF | None (Solvent-free) | 80-120°C |

This table presents generalized conditions and specific optimization would be required for the this compound substrate.

Metal-Free Activation of Aryl-Iodide Bonds

In recent years, there has been a growing interest in developing synthetic methodologies that avoid the use of transition metals, primarily due to cost, toxicity, and the need for removal of metal residues from the final products. For aryl iodides, their unique reactivity allows for metal-free activation pathways.

Oxidative Activations of Aryl Iodides into λ³-Iodanes

Aryl iodides can be oxidized to hypervalent iodine(III) species, also known as λ³-iodanes. nih.gov These compounds, such as diaryliodonium salts, possess a highly electrophilic iodine center and are excellent arylating agents. The synthesis of diaryliodonium salts typically involves the oxidation of an aryl iodide in the presence of an arene or an organometallic arene reagent. nih.gov Various oxidizing agents, including m-chloroperoxybenzoic acid (mCPBA) and Oxone®, can be employed for this transformation.

While the direct synthesis of a λ³-iodane from this compound has not been specifically detailed in the available literature, the general methods for the preparation of diaryliodonium salts are well-established. nih.gov These methods often involve a one-pot procedure where the iodoarene is oxidized and subsequently coupled with an arene.

Arylation of Carbon and Heteroatom Nucleophiles via Ligand Coupling

Once formed, λ³-iodanes, particularly diaryliodonium salts, can participate in arylation reactions with a wide range of nucleophiles under metal-free conditions. nih.gov The driving force for these reactions is the reductive elimination of the stable iodoarene leaving group. This methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for a transition metal catalyst. Nucleophiles such as phenols, amines, thiols, and stabilized carbanions can be effectively arylated using this approach.

Sandmeyer Reaction for Aryl Iodide Formation

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides from aryl diazonium salts, which are in turn generated from the corresponding anilines. wikipedia.orgnih.gov This reaction is particularly useful for introducing halides that are not easily incorporated through direct electrophilic aromatic substitution. To synthesize this compound, one could envision starting from 4-amino-3-fluoro-2-methylaniline. Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) would yield the corresponding diazonium salt. Subsequent treatment with a solution of potassium iodide would then lead to the displacement of the diazonium group by iodide, affording the desired product. wikipedia.org

A related transformation is described in the synthesis of a pentafluorosulfanyl-substituted diaryliodonium salt, where a 2-(pentafluorosulfanyl)aniline is converted to the corresponding aryl iodide via a Sandmeyer reaction as a key step. organic-chemistry.org This demonstrates the utility of the Sandmeyer reaction in preparing functionalized aryl iodides from anilines.

Table 3: General Steps for a Sandmeyer Iodination Reaction

| Step | Reagents | Typical Conditions |

| 1. Diazotization | NaNO₂, HCl (aq) | 0-5°C |

| 2. Iodination | KI (aq) | Room temperature to gentle warming |

Heck Reaction in the Derivatization of Fluoro-Iodo-Methylaniline Systems

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. researchgate.net This reaction is a powerful tool for the synthesis of substituted alkenes. In the context of this compound, the aryl iodide moiety is the reactive partner for the Heck coupling.

Table 4: Common Components in a Heck Reaction

| Component | Examples |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C |

| Ligand (optional) | PPh₃, P(o-tol)₃, BINAP |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, CH₃CN, Toluene |

| Alkene | Methyl acrylate, Styrene, Acrylonitrile |

Metallaphotocatalytic Approaches for N-Trifluoroalkyl Anilines

The introduction of trifluoromethyl groups into organic molecules is a significant strategy in medicinal chemistry to enhance the efficacy of drugs. A novel metallaphotoredox multicomponent amination strategy has been developed for the synthesis of N-trifluoroalkyl anilines. This method utilizes 3,3,3-trifluoropropene, nitroarenes, tertiary alkylamines, and carboxylic acids as starting materials.

This synthetic pathway is advantageous due to the accessibility and cost-effectiveness of the starting materials. It also demonstrates high levels of chemo- and regioselectivity, and modularity. The process enables the synthesis of a wide array of aniline compounds that feature both a trifluoromethyl group and distal quaternary carbon motifs along the aliphatic chains. The mechanism is thought to involve three sequential radical-mediated coupling events, which provides a rapid method for accessing these complex N-trifluoroalkyl anilines.

Another approach involves a photoredox catalysis process for the perfluoroalkylation of free anilines. This method uses perfluoroalkyl iodides and has been shown to be efficient for a variety of substituted anilines, including those with electron-withdrawing groups, yielding perfluoroalkylated products with high efficiency and good regioselectivity. For instance, the reaction of 4-iodoaniline with perfluorohexyl iodide can be optimized under photoredox conditions.

Visible light-activated complexes have also been employed for the fluoroalkylation of aniline derivatives. For example, the complex [(N,N,N',N'-tetramethylethylenediamine) I.I3] in the presence of perfluoroalkyl iodides can efficiently produce perfluoroalkyl radicals, leading to substitution reactions on amino-aromatics.

Iron porphyrin-catalyzed N-trifluoroethylation of anilines represents another methodology. This one-pot reaction proceeds via a cascade of diazotization and N-trifluoroethylation reactions, using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This method is effective for a range of primary and secondary anilines, affording N-trifluoroethylated anilines in good yields.

The following table summarizes the key features of these metallaphotocatalytic and related methods.

| Method | Key Reagents | Advantages |

| Metallaphotoredox Multicomponent Amination | 3,3,3-trifluoropropene, nitroarenes, tertiary alkylamines, carboxylic acids | Accessible and cost-effective starting materials, high chemo- and regioselectivity, modularity. |

| Photoredox Catalysis | Perfluoroalkyl iodides, free anilines | High efficiency, good regioselectivity, applicable to anilines with electron-withdrawing groups. |

| Visible Light-Activated Complex | [(TMEDA)I.I3], perfluoroalkyl iodides | Efficient generation of perfluoroalkyl radicals for substitution reactions. |

| Iron Porphyrin-Catalyzed N-trifluoroethylation | 2,2,2-trifluoroethylamine hydrochloride, anilines | One-pot reaction, good yields for a range of primary and secondary anilines. |

Stereoselective Synthesis of Chiral Derivatives

The stereoselective synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. While specific methods for the stereoselective synthesis of chiral derivatives of this compound are not extensively detailed in the provided search results, general principles and methodologies for creating chiral centers in analogous structures can be discussed.

One established strategy for synthesizing chiral fluorinated amino acids involves the use of chiral Ni(II) complexes. This approach has been successfully applied to the synthesis of various fluorinated derivatives of canonical and non-canonical amino acids, demonstrating the utility of transition metal complexes in controlling stereochemistry.

For the synthesis of chiral fluorinated cyclic structures, such as 3-fluoro-4-hydroxyprolines, a strategy based on the electrophilic fluorination of an enolate or its equivalent has been developed. For example, starting from a 4-oxo-l-proline derivative, treatment of the corresponding silyl enol ether with an electrophilic fluorine source like Selectfluor can afford a fluorinated ketone as a single diastereoisomer. This intermediate can then be further manipulated to produce the desired chiral fluoro-hydroxyproline.

Organocatalysis is another powerful tool for the stereoselective synthesis of complex chiral molecules. For instance, a highly stereoselective procedure for the synthesis of spiro-polycyclic oxindoles bearing five contiguous stereogenic centers has been developed using a sequential organocatalytic Michael–domino Michael/aldol reaction. This reaction, catalyzed by a pyrrolidine-based organocatalyst and DBU, yields products with excellent stereoselectivity. Such methodologies could potentially be adapted for the creation of chiral aniline derivatives.

The following table outlines general strategies applicable to the stereoselective synthesis of chiral derivatives.

| Strategy | Key Features | Potential Application |

| Chiral Ni(II) Complexes | Asymmetric alkylation of a chiral glycine equivalent. | Synthesis of chiral fluorinated amino acids and potentially other chiral amines. |

| Electrophilic Fluorination | Diastereoselective fluorination of a chiral enolate. | Creation of chiral centers in cyclic structures containing fluorine. |

| Organocatalysis | Use of small organic molecules as chiral catalysts for cascade reactions. | Enantioselective and diastereoselective synthesis of complex polycyclic systems. |

Reaction Mechanisms and Chemical Transformations of 3 Fluoro 4 Iodo 2 Methylaniline

Mechanistic Pathways of Halogenated Aromatic Amines

Halogenated aromatic amines undergo a variety of reactions, with the specific pathway determined by the nature of the reactants and reaction conditions.

Electrophilic and Nucleophilic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS): Aniline (B41778) and its derivatives are highly reactive towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group (-NH2). testbook.comchemistrysteps.com This group activates the aromatic ring, increasing electron density, particularly at the ortho and para positions, making these sites susceptible to attack by electrophiles. byjus.comyoutube.com However, the reaction conditions can significantly influence the outcome. For instance, in strongly acidic media, the amino group can be protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. brainly.combyjus.com This can lead to a mixture of products. testbook.combrainly.com Halogenation of aniline with bromine water, for example, typically results in the formation of 2,4,6-tribromoaniline (B120722) due to the high activation of the ring. byjus.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Aryl halides can undergo nucleophilic aromatic substitution, where a nucleophile replaces a halide ion on the aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring. nih.govscispace.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. nih.gov However, the reactivity of aryl halides in SNAr reactions is also dependent on the nature of the halogen, with the carbon-halogen bond strength playing a crucial role. The C-F bond is very strong, making fluoroarenes generally unreactive in traditional SNAr reactions, while the C-I bond is the weakest, making iodo-substituted arenes more reactive. libretexts.org

Concerted Nucleophilic Aromatic Substitution (SNAr) in Fluoroarenes

A less common but significant mechanism is the concerted nucleophilic aromatic substitution (CSNAr). nih.govacs.org Unlike the stepwise SNAr mechanism, CSNAr reactions proceed through a single transition state without the formation of a Meisenheimer intermediate. acs.orgresearchgate.net This pathway is particularly relevant for fluoroarenes, which are often poor substrates for traditional SNAr reactions due to the strength of the C-F bond. nih.govnih.gov In a CSNAr reaction, the attack of the nucleophile and the departure of the leaving group occur simultaneously. nih.gov This mechanism avoids the formation of a high-energy, negatively charged intermediate, thus broadening the scope of possible reactions to include less activated aromatic systems. nih.govacs.org Recent research has shown that organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes through a cation radical-accelerated SNAr mechanism. nih.gov

Radical Addition and Atom Abstraction Reactions

Free-radical halogenation is another important reaction type for aromatic compounds, typically initiated by UV light. wikipedia.org This process involves a chain reaction mechanism with initiation, propagation, and termination steps. wikipedia.org In the context of substituted anilines, radical reactions can also be initiated through metabolic activation, where the amino group is oxidized to form reactive species. who.int For instance, peroxidase-mediated activation of aromatic amines can lead to the formation of radicals that can bind to DNA. who.int Additionally, deaminative cyanation of anilines can proceed through an oxylanion radical transfer (ORT) mechanism, a process with biological precedents. acs.orgacs.org

Electronic and Steric Effects of Substituents on Reactivity

Role of the Amino Group in Directing Effects and Nucleophilicity

The amino group (-NH2) is a powerful activating group in electrophilic aromatic substitution. testbook.combyjus.com Through resonance, it donates electron density to the benzene (B151609) ring, particularly at the ortho and para positions. youtube.comrsc.org This makes the ring more nucleophilic and highly susceptible to attack by electrophiles at these positions. chemistrysteps.combyjus.com The basicity of the amino group, and thus its nucleophilicity, is influenced by other substituents on the ring. chemistrysteps.com Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. chemistrysteps.comdoubtnut.com However, in strongly acidic conditions, the amino group is protonated to the anilinium ion (-NH3+), which is deactivating and meta-directing. brainly.comdoubtnut.com

Inductive and Resonance Contributions of Fluorine, Iodine, and Methyl Groups

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |

| -F | -I (Strongly withdrawing) stackexchange.com | +R (Weakly donating) stackexchange.comkhanacademy.org | Deactivating stackexchange.com | Ortho, Para stackexchange.com |

| -I | -I (Weakly withdrawing) youtube.com | +R (Weakly donating) | Deactivating | Ortho, Para |

| -CH₃ | +I (Donating) | Hyperconjugation (Donating) | Activating | Ortho, Para |

| -NH₂ | -I (Withdrawing) | +R (Strongly donating) rsc.org | Strongly Activating testbook.com | Ortho, Para testbook.combyjus.com |

Methyl Group: The methyl group is an electron-donating group through a combination of a weak inductive effect (+I) and hyperconjugation, which is a type of resonance. This increases the electron density of the ring, making it more reactive towards electrophiles. It is an ortho, para-directing group. However, the ortho-methyl group can also exert a steric effect, potentially hindering reactions at the adjacent positions. rsc.orgwikipedia.org This "ortho effect" can, for example, make ortho-substituted anilines weaker bases than aniline itself, regardless of the electronic nature of the substituent. youtube.com

The combination of these electronic and steric influences on 3-Fluoro-4-iodo-2-methylaniline results in a complex reactivity profile, where the outcome of a given reaction is a delicate balance of these competing factors.

Influence of Steric Hindrance on Reaction Pathways and Regioselectivity

The substitution pattern of this compound, featuring substituents at positions 2, 3, and 4, introduces significant steric and electronic complexities that profoundly influence its reactivity. The ortho-methyl group, in particular, plays a pivotal role in dictating the regioselectivity of reactions involving the amino group and the aromatic ring.

This phenomenon, often referred to as the "ortho effect," can significantly modulate the accessibility of the nitrogen atom's lone pair of electrons. The steric bulk of the adjacent methyl group can hinder the approach of reactants, thereby influencing the rate and outcome of reactions such as acylation, alkylation, and participation in certain coupling reactions.

Furthermore, the steric clash between the ortho-methyl group and the amino group can force the amino group out of the plane of the benzene ring. This disruption of coplanarity has two major consequences:

Reduced Basicity: The resonance stabilization between the nitrogen lone pair and the aromatic π-system is diminished. This leads to a decrease in the basicity of the aniline compared to its less substituted counterparts.

Altered Regioselectivity: In electrophilic aromatic substitution reactions, the directing effect of the amino group is influenced by the presence of the ortho-substituent. While the amino group is a strong activating and ortho-, para- directing group, the steric hindrance from the methyl group can disfavor substitution at the adjacent ortho-position (position 6). This would likely direct incoming electrophiles to the less hindered position 5, although the electronic effects of the fluorine and iodine atoms would also play a crucial role in determining the final regiochemical outcome.

The interplay between the steric hindrance of the methyl group and the electronic effects of the electron-withdrawing fluorine and iodine atoms creates a complex landscape for predicting reaction pathways. The regioselectivity of metal-catalyzed cross-coupling reactions, for instance, would be a delicate balance between the ease of oxidative addition at the carbon-iodine bond and the steric environment around the reaction center.

Table 1: Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Primary Effect | Influence on Reactivity |

| Methyl (-CH₃) | 2 (ortho) | Steric Hindrance, Electron-donating (inductive) | Hinders approach to the amino group and adjacent ring positions, potentially twisting the amino group out of the ring plane. |

| Fluoro (-F) | 3 (meta) | Electron-withdrawing (inductive), Weakly deactivating | Influences the electron density of the aromatic ring and the acidity of the N-H protons. |

| Iodo (-I) | 4 (para) | Electron-withdrawing (inductive), Site for cross-coupling | Provides a reactive handle for transition-metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. |

| Amino (-NH₂) | 1 | Electron-donating (resonance), Directing group | Activates the ring towards electrophilic substitution, but its directing influence is modulated by other substituents. |

Catalytic Cycles and Intermediate Species

While specific catalytic cycles for this compound are not readily found in literature, we can postulate the types of intermediates that would form in common catalytic transformations based on its structure.

Identification of Radical Intermediates and Reaction Co-products

In certain reaction conditions, particularly those involving single-electron transfer (SET) processes or high-energy initiation (e.g., photoredox catalysis), the formation of radical intermediates can be anticipated. The relatively weak carbon-iodine bond in this compound could be susceptible to homolytic cleavage, generating an aryl radical.

Aryl Radical Formation: Under appropriate conditions, the C-I bond could break to form a 3-fluoro-2-methylanilino-4-yl radical. This highly reactive intermediate would then be able to participate in a variety of radical-mediated transformations, such as atom transfer reactions or addition to unsaturated systems.

The generation of nitrogen-centered radicals from the amino group is also a possibility, particularly in oxidative conditions. The formation of an aminyl radical would open up pathways for intramolecular cyclization or intermolecular coupling reactions.

Potential Co-products: In reactions where the iodine atom is displaced, iodide salts or organoiodine compounds would be expected as co-products. In radical reactions, the nature of the co-products would depend on the specific reaction pathway and the presence of radical traps or other terminating species.

Formation and Reactivity of Nitrogen-Containing Intermediates (e.g., N-aryl imines)

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form N-aryl imines (Schiff bases).

Imine Formation: The reaction proceeds via nucleophilic attack of the aniline's nitrogen atom on the carbonyl carbon, followed by dehydration. The steric hindrance from the ortho-methyl group might slow down the rate of this reaction compared to unhindered anilines.

Reactivity of the Resulting Imine: The resulting N-(3-fluoro-4-iodo-2-methylphenyl)imine would possess a C=N double bond that is susceptible to nucleophilic attack at the carbon atom. This allows for the introduction of a wide range of functional groups. The imine can also act as a ligand for transition metals. The presence of the iodo group on the aromatic ring of the imine provides a valuable handle for subsequent cross-coupling reactions, allowing for the synthesis of complex, highly functionalized molecules. For example, the imine could first be subjected to a reduction to the corresponding secondary amine, followed by a Suzuki coupling at the iodo-position.

Table 2: Potential Chemical Transformations and Intermediates of this compound

| Reaction Type | Key Intermediate(s) | Expected Product Type |

| Palladium-catalyzed Cross-Coupling | Oxidative addition complex, Transmetalation intermediate | Biaryls, Alkynylated anilines, Arylated amines |

| Electrophilic Aromatic Substitution | Arenium ion (Wheland intermediate) | Substituted anilines |

| Radical Reaction | Aryl radical, Aminyl radical | Varied, depending on pathway |

| Imine Formation | Hemiaminal | N-aryl imine |

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 4 Iodo 2 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-Fluoro-4-iodo-2-methylaniline, a combination of proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy, along with advanced techniques, would provide a complete picture of its atomic arrangement and conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the fluorine, iodine, methyl, and amino substituents. The electron-withdrawing nature of the iodine and fluorine atoms would generally shift the signals of nearby protons downfield, while the electron-donating amino and methyl groups would cause an upfield shift.

The coupling between adjacent protons (spin-spin splitting) would provide information about their relative positions on the aromatic ring. For instance, ortho, meta, and para couplings have characteristic J-coupling constant values. The protons of the amino group would likely appear as a broad singlet, the position of which can be dependent on the solvent and concentration. The methyl group protons would also appear as a singlet, integrating to three protons.

A hypothetical ¹H NMR data table is presented below based on established principles of NMR spectroscopy.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic CH | 6.5 - 7.5 | Doublet of doublets | J(H-H) and J(H-F) |

| NH₂ | 3.5 - 5.0 | Broad Singlet | - |

| CH₃ | 2.0 - 2.5 | Singlet | - |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroarene Analysis

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated aromatic compounds. The spectrum for this compound would show a signal for the single fluorine atom. The chemical shift of this fluorine is sensitive to its electronic environment, which is modulated by the adjacent iodo and amino groups, as well as the methyl group.

Furthermore, the fluorine signal would be split by neighboring protons, providing crucial information about the substitution pattern on the aromatic ring. The magnitude of the coupling constants (J-coupling) between fluorine and protons depends on the number of bonds separating them (e.g., ³J(F-H) for ortho coupling, ⁴J(F-H) for meta coupling).

A hypothetical ¹⁹F NMR data table is provided below.

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Ar-F | -110 to -140 | Multiplet | J(F-H) |

Advanced NMR Techniques for Conformational and Stereochemical Assignments

To further refine the structural analysis, advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed.

COSY would establish the connectivity between coupled protons in the aromatic ring.

HSQC would correlate the proton signals with their directly attached carbon-13 atoms, aiding in the assignment of the carbon skeleton.

NOESY would reveal through-space interactions between protons, which is critical for determining the preferred conformation of the molecule, particularly the orientation of the amino and methyl groups relative to the other substituents.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C-N, C-F, and C-I bonds, as well as the aromatic ring vibrations.

N-H Stretching: The amino group would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the methyl group's C-H stretching would be observed around 2850-2960 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would result in a series of peaks in the 1450-1600 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H bond is expected in the 1590-1650 cm⁻¹ range.

C-F and C-I Stretching: The C-F stretching vibration is typically strong and appears in the 1000-1400 cm⁻¹ region. The C-I stretching vibration is found at lower frequencies, usually in the 500-600 cm⁻¹ range.

A hypothetical FTIR data table is presented below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Strong-Medium |

| N-H Bend | 1590 - 1650 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-I bond. The symmetric vibrations of the substituted benzene (B151609) ring are often strong in the Raman spectrum. The C-I stretching vibration, which may be weak in the FTIR spectrum, is expected to give a more intense signal in the Raman spectrum.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a reproducible mass spectrum, often considered a "fingerprint" of the molecule. The molecular weight of this compound is 251.04 g/mol . chemsrc.comnih.gov In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak at an m/z of 251. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. Characteristic fragmentation pathways for this molecule would likely involve the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, leading to a significant peak corresponding to the loss of an iodine radical. Other common fragmentations in aromatic amines include the loss of a methyl group and hydrogen cyanide. aip.org

Table 1: Predicted EI-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [C₇H₇FIN]⁺˙ | Molecular Ion | 251 |

| [C₇H₇FN]⁺ | [M - I]⁺ | 124 |

| [C₆H₄FN]⁺ | [M - I - CH₃]⁺ | 109 |

| [C₆H₅FIN]⁺˙ | [M - H₂]⁺˙ | 249 |

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is exceptionally useful for confirming the identity of a compound and assessing its purity within a mixture.

For the analysis of this compound, a reversed-phase HPLC method, likely using a C18 column, would be employed to separate the compound from any impurities or starting materials. nih.govresearchgate.net The eluent from the column is then introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion. The mass spectrometer would be set to monitor for the specific m/z of 252, corresponding to the protonated this compound. nih.gov The retention time from the chromatography and the specific mass-to-charge ratio from the mass spectrometer provide a high degree of confidence in both the identity and purity of the analyte.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 4-Iodo-2-methylaniline (B78855), provides a strong basis for predicting its solid-state characteristics. nih.gov X-ray crystallography reveals the precise arrangement of atoms in a crystal, offering definitive information on molecular geometry, conformation, and intermolecular interactions.

Crystal Data and Space Group Analysis

Based on the analysis of similar aniline (B41778) derivatives, this compound is expected to crystallize in a common space group, such as an orthorhombic or monoclinic system. nih.govnih.govresearchgate.net The unit cell dimensions would accommodate a set number of molecules (Z). For the related compound 4-Iodo-2-methylaniline, the crystal system is orthorhombic with the space group Pna2₁. nih.gov The presence of the fluorine atom in this compound might lead to variations in the crystal packing and, consequently, the space group and unit cell parameters, due to its high electronegativity and potential for specific intermolecular interactions. researchgate.net

Table 2: Representative Crystal Data for a Related Compound (4-Iodo-2-methylaniline)

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈IN |

| Formula Weight | 233.04 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 5.5910 (11) |

| b (Å) | 8.9410 (18) |

| c (Å) | 15.674 (3) |

| Volume (ų) | 783.5 (3) |

| Z | 4 |

Data derived from the crystallographic study of 4-Iodo-2-methylaniline. nih.gov

Molecular Geometry and Conformation in the Crystalline State

In the solid state, the benzene ring of this compound is expected to be planar. The substituents—amino, fluoro, iodo, and methyl groups—would lie nearly coplanar with the aromatic ring. nih.govnih.gov The bond lengths and angles would generally fall within normal ranges for substituted anilines. The conformation of the amino group and the orientation of the methyl group's hydrogen atoms would be fixed in the crystalline state, influenced by the packing forces and intermolecular interactions within the crystal lattice.

Analysis of Intermolecular Interactions, Including Hydrogen and Halogen Bonding

The supramolecular architecture of crystalline this compound would be governed by a combination of intermolecular forces.

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor. It is highly probable that N-H···N hydrogen bonds would form between adjacent molecules, linking them into chains or more complex networks, a common feature in the crystal structures of anilines. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Iodo-2-methylaniline |

| 5-Bromo-4-iodo-2-methylaniline |

Theoretical and Computational Investigations of 3 Fluoro 4 Iodo 2 Methylaniline

Quantum Chemical Methods for Electronic Structure and Properties

Quantum chemical methods are at the forefront of computational chemistry, enabling the detailed study of the electronic structure and properties of molecules. These methods, varying in their level of theory and computational cost, provide a foundational understanding of a molecule's behavior.

Density Functional Theory (DFT) has become a widely used method for calculating the electronic structure of molecules due to its balance of accuracy and computational efficiency. rsc.org DFT calculations are employed to determine the optimized ground state geometry of 3-Fluoro-4-iodo-2-methylaniline by minimizing the total energy of the system. In this process, the positions of the atoms are adjusted to find the lowest energy conformation, which corresponds to the most stable molecular structure.

The choice of the functional and basis set is crucial in DFT calculations. For instance, the B3LYP functional, which is a hybrid functional, is commonly used for organic molecules. rsc.orgrsc.org A basis set such as 6-311G(d,p) provides a good description of the electron distribution. rsc.org The presence of a heavy atom like iodine necessitates the use of basis sets that include relativistic effects, such as the LANL2DZ effective core potential.

The optimized geometry of this compound would reveal the planarity of the benzene (B151609) ring and the orientation of the amino, fluoro, iodo, and methyl groups. The electron-withdrawing nature of the fluorine and iodine atoms and the electron-donating nature of the methyl and amino groups would influence the bond lengths and angles of the aromatic ring.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-N Bond Length | ~1.40 Å |

| C-F Bond Length | ~1.36 Å |

| C-I Bond Length | ~2.10 Å |

| C-C (aromatic) Bond Lengths | 1.39 - 1.42 Å |

| C-N-H Bond Angle | ~112° |

| C-C-F Bond Angle | ~119° |

| C-C-I Bond Angle | ~121° |

Note: These are predicted values based on typical DFT calculations for similar aromatic compounds and are presented for illustrative purposes.

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that provides a starting point for more advanced calculations. d-nb.info HF theory approximates the many-electron wavefunction as a single Slater determinant, which does not fully account for electron correlation. While HF can provide a reasonable initial geometry and electronic structure, its accuracy is often limited. d-nb.info

To improve upon the HF method, post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. bohrium.com These methods systematically include electron correlation, leading to more accurate predictions of molecular properties. For a molecule like this compound, MP2 calculations can offer a more refined understanding of its electronic structure and intermolecular interactions compared to HF. bohrium.com However, these methods are computationally more demanding than DFT.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. bohrium.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic transitions and excitation energies, which are related to the absorption of light by the molecule. nih.gov For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as π-π* transitions within the aromatic ring.

The substituents on the aniline (B41778) ring significantly influence the HOMO and LUMO energy levels. The electron-donating amino and methyl groups will raise the energy of the HOMO, while the electron-withdrawing fluoro and iodo groups will lower the energy of the LUMO, thereby affecting the HOMO-LUMO gap.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | ~ -5.2 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.7 eV |

| Predicted λmax | ~ 300-350 nm |

Note: These are predicted values based on trends observed for substituted anilines and are for illustrative purposes. bohrium.com

Computational Simulations of Reaction Pathways and Transition States

Computational simulations are invaluable for elucidating reaction mechanisms by identifying transition states and calculating activation energies. This provides a detailed map of the potential energy surface of a reaction.

For a given chemical reaction involving this compound, computational methods can be used to calculate the energy barrier, or activation energy. This is achieved by locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state determines the rate of the reaction.

Reaction coordinate analysis involves mapping the energetic profile of a reaction as it proceeds from reactants to products. This analysis helps in understanding the step-by-step mechanism of the reaction. For example, in an electrophilic substitution reaction on the aniline ring, computational analysis can determine the preferred site of attack by calculating the energy barriers for substitution at different positions.

Table 3: Hypothetical Activation Energies for Electrophilic Bromination of this compound

| Position of Bromination | Predicted Activation Energy (kcal/mol) |

| Ortho to -NH2 | ~ 15 |

| Para to -NH2 (if available) | ~ 12 |

| Meta to -NH2 | ~ 25 |

Note: These are hypothetical values for illustrative purposes to demonstrate the concept of energy barrier calculations.

Theoretical modeling provides profound insights into reaction mechanisms that can be difficult to obtain experimentally. By visualizing the structures of intermediates and transition states, chemists can understand the intricate details of bond-making and bond-breaking processes. For this compound, theoretical studies could elucidate the mechanism of various reactions, such as N-alkylation, acylation, or metal-catalyzed cross-coupling reactions.

For instance, in a Suzuki coupling reaction where the iodine atom is replaced, computational modeling can reveal the oxidative addition, transmetalation, and reductive elimination steps, including the geometries and energies of the organometallic intermediates. This level of detail is crucial for optimizing reaction conditions and designing new catalysts. Theoretical investigations have been used to understand the reactivity of similar halogenated anilines in various chemical transformations. rsc.org

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.3. Prediction of Spectroscopic Parameters 5.3.1. Theoretical Vibrational Frequencies and IR/Raman Spectra 5.3.2. Computational NMR Chemical Shifts 5.4. Analysis of Substituent Effects on Reactivity and Selectivity 5.5. Theoretical Studies on Intermolecular Interactions

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Research Applications of 3 Fluoro 4 Iodo 2 Methylaniline and Its Analogs

Applications in Advanced Organic Synthesis

The unique substitution pattern of 3-fluoro-4-iodo-2-methylaniline provides multiple reactive sites that can be addressed selectively, making it a powerful tool for synthetic chemists.

Halogenated aromatic amines, such as this compound and its isomers, serve as fundamental building blocks in organic synthesis. The presence of an iodine atom is particularly advantageous for carbon-carbon bond formation through various cross-coupling reactions. For instance, analogs like 4-iodo-2-methylaniline (B78855) are utilized as intermediates in the synthesis of complex organic compounds. nih.gov The iodine substituent is readily employed in powerful synthetic transformations such as the Suzuki-Miyaura and Sonogashira coupling reactions, which are essential for creating biaryl and aryl-alkyne linkages found in many complex natural products and pharmaceutical agents.

Furthermore, the amino group can be readily transformed into other functional groups or used as a handle for building larger molecules through amidation or diazotization reactions. The interplay between the activating methyl group and the deactivating, ortho-para directing halogen substituents guides the regioselectivity of further electrophilic aromatic substitution reactions, allowing for the controlled construction of polysubstituted aromatic systems.

Fluorinated heterocycles are of immense interest in pharmaceutical and agrochemical research due to the often-beneficial effects of fluorine on a molecule's biological properties. nih.govdundee.ac.uk Aniline (B41778) derivatives are common precursors for a wide array of nitrogen-containing heterocycles. For example, the related compound 3-fluoro-2-methylaniline (B146951) has been used in the synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline, a complex heterocyclic system. chemicalbook.com

The general strategy involves leveraging the aniline nitrogen as a nucleophile to form part of the heterocyclic ring. The synthesis of fluorinated pyrazoles and coumarins has been demonstrated using reagents derived from fluorinated precursors. nih.gov The presence of the fluoro and iodo groups on the this compound scaffold offers opportunities to synthesize novel, highly substituted heterocyclic systems, such as quinolines, quinazolines, and benzimidazoles, which form the core of many biologically active compounds. researchgate.netnih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Aniline Derivatives

| Precursor Type | Heterocyclic Product | Synthetic Method | Significance |

| Fluorinated Anilines | Imidazoquinoxalines chemicalbook.com | Condensation/Cyclization | Core of various bioactive agents |

| Fluoroalkyl Amino Reagents | Fluorinated Pyrazoles nih.gov | Reaction with dinucleophiles | Important in medicinal chemistry |

| Fluoroalkyl Amino Reagents | Fluorinated Coumarins nih.gov | Reaction with phenols | Widely used in pharmaceuticals and materials |

| Chloro-substituted Anilines | Imidazo[1,2-a]pyridines researchgate.net | Multi-step synthesis | Biologically active scaffolds |

| Aminothienopyrimidines | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines nih.gov | Cyclization | Potential antitumor agents |

The term "modular synthesis" refers to the ability to construct complex molecules in a stepwise and controlled manner by selectively reacting different functional groups within a single building block. This compound is an exemplary modular scaffold due to its three distinct points of reactivity.

Iodine: The primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, alkyl, or alkynyl groups at the 4-position.

Amine: Can undergo acylation, alkylation, or serve as a nucleophile in the formation of heterocyclic rings. It directs the regiochemistry of certain reactions and is a key site for attaching side chains or other molecular fragments.

Fluorine: Can participate in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong activation from other electron-withdrawing groups. More importantly, its presence profoundly influences the electronic nature of the ring and the properties of the final molecule.

An analog, 5-bromo-4-fluoro-2-methylaniline, highlights this modularity, possessing multiple reactive sites that enable its use in diverse synthetic pathways. ossila.com This multi-functionality allows chemists to design synthetic routes that build molecular complexity efficiently, adding different components to the scaffold in a planned sequence.

Role as Intermediates in Medicinal Chemistry Research

In the quest for new therapeutics, chemists often rely on versatile intermediates that can be elaborated into a diverse library of potential drug candidates. Halogenated anilines are a cornerstone of this approach.

A "bioactive scaffold" is a core molecular structure that can be systematically decorated with various functional groups to create compounds that interact with biological targets. nih.govnih.gov this compound and its analogs are ideal precursors for such scaffolds.

A compelling example is the use of 5-bromo-4-fluoro-2-methylaniline, a close analog, as a key intermediate in the synthesis of MDL compounds. ossila.com These molecules are activators of sirtuin 6 (SIRT6), a protein that acts as a tumor suppressor. ossila.com The synthesis leverages the aniline precursor to build the final, complex sulfonamide structure that exhibits this important biological activity. The development of such bioactive scaffolds is a central theme in modern drug discovery, aiming to generate novel treatments for a range of diseases, including cancer. researchgate.net

Table 2: Analogs of this compound and Their Applications

| Compound | CAS Number | Key Application | Reference |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | Intermediate for SIRT6 activators (MDL compounds) | ossila.com |

| 4-Iodo-2-methylaniline | 54593-36-3 | Intermediate for aromatic conductive polymers | nih.gov |

| 3-Fluoro-2-methylaniline | 443-86-7 | Synthesis of heterocyclic compounds like quinoxalines | chemicalbook.com |

| 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Pharmaceutical and organic synthesis raw material | chemicalbook.com |

The introduction of fluorine into a drug candidate is a widely used strategy to enhance its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). The fluorine atom in this compound can impart several beneficial properties to its downstream products. nih.gov

Metabolic Stability: A common route of drug metabolism is oxidation at electron-rich C-H bonds by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom can block this metabolic pathway, increasing the drug's half-life and bioavailability.

Lipophilicity: Fluorine is highly electronegative but is also a relatively small atom. Its introduction can increase the lipophilicity (oil/fat solubility) of a molecule, which can affect how it crosses cell membranes and is distributed throughout the body.

Binding Affinity: The fluorine atom can alter the acidity (pKa) of nearby functional groups, such as the aniline nitrogen. This change can influence how the molecule interacts with its biological target. Fluorine can also participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity of the drug to its target protein. nih.gov

By incorporating building blocks like this compound, medicinal chemists can fine-tune these properties to design safer and more effective drugs. nih.gov

Influence of Halogenation on Molecular Recognition and Enzyme Modulation

The halogen atoms, fluorine and iodine, in this compound play a crucial role in its potential for molecular recognition and enzyme modulation through a phenomenon known as halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. rsc.org The strength and directionality of these bonds make them valuable in designing molecules that can selectively bind to biological targets like proteins and enzymes. acs.org

Research on perhalogenated anilines has shown that both hydrogen bonds from the amine group and halogen bonds can direct the formation of larger molecular structures. nih.govacs.org The specific orientation of binding sites on a target molecule can determine whether hydrogen or halogen bonding is the primary interaction. nih.gov In the case of this compound, the iodine atom is a particularly effective halogen bond donor due to the formation of a positive region of electrostatic potential, often referred to as a "σ-hole," on the halogen atom. acs.org This makes the iodine atom capable of forming strong, directional interactions with electron-rich atoms like oxygen and nitrogen found in the amino acid residues of enzyme active sites. acs.org

Table 1: Comparison of Halogen Bond Donor Capabilities

| Halogen Atom | Relative Halogen Bond Donor Strength | Key Characteristics |

|---|---|---|

| Iodine (I) | Strong | Possesses a significant σ-hole, making it a strong and directional halogen bond donor. acs.org |

| Bromine (Br) | Moderate | A less effective halogen bond donor compared to iodine. acs.org |

| Chlorine (Cl) | Weak | Generally a weak halogen bond donor. |

| Fluorine (F) | Very Weak | Primarily influences molecular properties through its strong electron-withdrawing effects rather than halogen bonding. acs.org |

Utility in Agrochemical Development

Halogenated anilines are a well-established class of precursors in the agrochemical industry, serving as foundational structures for a variety of active ingredients. The unique substitution pattern of this compound suggests its potential utility in the synthesis of novel herbicides and pesticides.

Development of Crop Protection Agents

The development of effective crop protection agents requires a balance between efficacy against pests and diseases and safety for non-target organisms and the environment. acs.org Halogenated compounds are instrumental in achieving this balance. The nature and position of the halogen atoms can influence the mode of action, spectrum of activity, and persistence of the resulting agrochemical. For example, the substitution pattern on the aniline ring can affect how the molecule interacts with specific enzymes or receptors in a target pest or weed. The development of novel pesticide formulations, including nano-pesticides, aims to improve the delivery and efficiency of active ingredients, and versatile precursors like this compound could be valuable in synthesizing compounds suitable for such advanced delivery systems. acs.org

Contributions to Materials Science

The field of materials science leverages the unique properties of specialized organic molecules to create functional materials with tailored characteristics. The halogenated structure of this compound makes it a candidate for the synthesis of such materials.

Synthesis of Specialty Chemicals and Functional Materials

Halogenated anilines serve as versatile intermediates in the synthesis of more complex organic molecules, which can then be used to create specialty chemicals and functional materials. nih.gov The presence of both fluorine and iodine atoms on this compound offers multiple reaction sites for further chemical modification. For example, the iodine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon or carbon-heteroatom bonds, leading to the construction of larger, conjugated systems. These types of molecules can have interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Fluorine-containing functional materials are also of significant interest due to their unique properties, including high thermal stability and chemical resistance. google.com

Development of Sensors and Imaging Agents

The iodine atom in this compound suggests its potential use in the development of sensors and imaging agents. Iodinated compounds are widely used as contrast agents in medical imaging techniques like X-ray and computed tomography (CT) because the heavy iodine atom is effective at absorbing X-rays. nih.govmdpi.com While this compound itself may not be a final imaging agent, it can serve as a precursor for the synthesis of more complex iodinated molecules designed for this purpose. nih.gov

Furthermore, the fluorescent properties of certain classes of molecules can be tuned by the introduction of halogen atoms. For example, the fluorescence of BODIPY dyes can be modified by halogenation. wikipedia.org While not a BODIPY dye itself, the principle of using halogenated aromatic compounds to develop fluorescent probes and sensors is a common strategy in materials science. The specific electronic properties conferred by the fluoro and iodo substituents on the aniline ring could be exploited in the design of novel chemosensors, where a change in fluorescence or color upon binding to a specific analyte is used for detection. The development of imaging agents is a growing field, with a continuous search for new small molecules and molecular complexes to act as tracers or contrast agents for clearer visualization in various imaging modalities. nih.gov

Pioneering Advanced Materials: The Role of this compound and its Analogs

The quest for novel materials with tailored electronic and optical properties is a cornerstone of modern materials science. In this pursuit, highly functionalized organic molecules serve as critical building blocks. Among these, halogenated anilines, such as this compound, and its structural analogs, are emerging as versatile precursors for a new generation of advanced materials. Their unique substitution patterns, featuring a combination of electron-withdrawing and electron-donating groups, as well as sterically influential methyl groups, provide a rich scaffold for the design of Metal-Organic Frameworks (MOFs), Organic Light-Emitting Diodes (OLEDs), and systems exhibiting Aggregation-Induced Emission (AIE). This article explores the research applications of this compound and its related compounds as foundational components in these cutting-edge technologies.

3 Precursors for Advanced Materials (e.g., MOF Ligands, OLED Materials, AIE Systems)

The strategic incorporation of fluorine and iodine atoms onto an aniline framework, particularly in conjunction with a methyl group, offers a powerful tool for tuning the physicochemical properties of resulting materials. The fluorine atom, with its high electronegativity, can influence molecular packing and electronic properties, while the larger iodine atom provides a site for further chemical modification through reactions like cross-coupling. The methyl group adds steric bulk, which can be leveraged to control intermolecular interactions. These features make this compound and its analogs promising candidates for creating sophisticated material architectures.

Metal-Organic Frameworks (MOFs):

While direct research utilizing this compound as a ligand precursor for MOFs is not extensively documented, the principles of MOF design strongly suggest its potential. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. google.com The properties of a MOF, including its pore size, stability, and functionality, are largely dictated by the structure of the organic linker.

Substituted anilines are valuable in MOF synthesis, often serving as the basis for creating more complex, functionalized ligands. google.comacs.org For instance, the amino group of an aniline derivative can be a key site for reactions that build up the final ligand structure before its coordination to a metal center. The presence of halogens, like fluorine and iodine, on the aniline ring can impart desirable properties to the resulting MOF, such as enhanced stability or specific affinities for gas sorption. nih.gov The general approach often involves the synthesis of polytopic linkers, such as dicarboxylates, from functionalized precursors. mdpi.com

Organic Light-Emitting Diodes (OLEDs):

In the field of OLEDs, the molecular architecture of the organic materials used is paramount to device performance. Halogenated anilines and their derivatives are being explored for their potential to create novel emissive and charge-transport materials. ossila.com The incorporation of fluorine, for example, can enhance the thermal and oxidative stability of organic semiconductors. nih.gov

Azomethine-containing polymers, which can be synthesized from halogenated anilines and aldehydes, have shown promise for use in OLEDs. nih.govacs.org The electronic properties of these materials can be tuned by the choice of the aniline precursor. While direct application of this compound in published OLED research is limited, its structure is analogous to building blocks used in the synthesis of advanced organic electronic materials. researchgate.net The combination of a fluoro- and iodo-substituent offers a pathway to creating materials with tailored highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is critical for efficient charge injection and transport in OLED devices.

Aggregation-Induced Emission (AIE) Systems:

Aggregation-Induced Emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This "light-up" characteristic is highly desirable for applications in sensors, bio-imaging, and optoelectronics. The design of AIE-active molecules, or AIEgens, often relies on creating structures with restricted intramolecular rotation in the aggregated state.

Aniline-based compounds have been successfully utilized to create AIE systems. tandfonline.comacs.org For example, tetraphenylethylene (B103901) (TPE), a well-known AIE core, has been functionalized with amino groups derived from aniline to create emissive nanoparticles. nih.gov The substitution pattern on the aniline ring plays a crucial role in the AIE properties. The steric hindrance provided by the methyl group and the electronic influence of the fluorine and iodine atoms in this compound could be exploited to design novel AIEgens. The presence of these substituents can influence the molecular packing in the solid state, which is a key determinant of AIE activity.

While specific research detailing the use of this compound in these advanced material applications is still emerging, the foundational principles of materials chemistry and the known reactivity of halogenated anilines highlight its significant potential. The data in the following tables are representative of the types of compounds and properties investigated in the broader fields of MOFs, OLEDs, and AIE systems, illustrating the context in which this compound and its analogs could be applied.

Table 1: Representative Aniline-Based Precursors and Their Applications

| Compound Name | Application Area | Key Features |

|---|---|---|

| Substituted Anilines | MOF Ligand Synthesis | Serve as foundational building blocks for polytopic linkers. google.comacs.org |

| Halogenated Anilines | OLED Materials | Used to synthesize polymers with tailored electronic properties. nih.govacs.org |

| Amino-functionalized Tetraphenylethylene | AIE Systems | Forms the basis of highly emissive nanoparticles in the aggregated state. nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-3-fluoroaniline |

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Anilines

The synthesis of polysubstituted anilines, such as 3-fluoro-4-iodo-2-methylaniline, often involves multi-step processes that may require harsh reaction conditions and generate significant waste. A key area for future research is the development of more sustainable and efficient synthetic methods.

One promising approach involves the late-stage functionalization of simpler aniline (B41778) precursors. For instance, methods for the direct and regioselective iodination and fluorination of 2-methylaniline derivatives would be highly valuable. Research could focus on the use of milder and more selective halogenating agents, potentially catalyzed by transition metals or even organocatalysts.

A patent for the synthesis of the related compound, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, outlines a multi-step process involving directed ortho-metalation. google.com A similar strategy could likely be adapted for the synthesis of this compound. The general steps might include:

Protection of the amino group of 3-fluoro-2-methylaniline (B146951).

Directed ortho-lithiation or magnesiation at the 4-position.

Quenching the organometallic intermediate with an iodine electrophile (e.g., I₂).

Deprotection of the amino group.

The development of one-pot or flow-chemistry processes for these transformations would further enhance the sustainability and efficiency of the synthesis.

Advanced Mechanistic Investigations Utilizing Cutting-Edge Experimental and Computational Techniques

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of advanced experimental and computational techniques to elucidate these mechanisms.

Experimental Techniques:

Kinetic Studies: In-depth kinetic analysis can provide valuable information about the rate-determining steps and the influence of various reaction parameters.

In-situ Spectroscopy: Techniques such as in-situ IR and NMR spectroscopy can be used to identify and characterize reaction intermediates and transition states.